Phenylmalonic acid

Catalog No.
S564423
CAS No.
2613-89-0
M.F
C9H8O4
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylmalonic acid

CAS Number

2613-89-0

Product Name

Phenylmalonic acid

IUPAC Name

2-phenylpropanedioic acid

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C9H8O4/c10-8(11)7(9(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H,12,13)

InChI Key

WWYDYZMNFQIYPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O

Synonyms

2-Phenylpropanedioic Acid; Phenylpropanedioic Acid; 2-Phenylmalonic Acid; NSC 27164; NSC 41697; Toluene-α,α-dicarboxylic Acid; α-Carboxyphenylacetic Acid; α-Phenylmalonic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)C(=O)O

The exact mass of the compound Phenylmalonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41697. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylmalonic acid is a high-value alpha-arylated dicarboxylic acid that serves as a critical building block in pharmaceutical synthesis, decarboxylative cross-coupling, and advanced materials development. Featuring a malonic acid core substituted with an electron-withdrawing phenyl ring, it exhibits distinct physicochemical properties compared to standard aliphatic dicarboxylic acids. The presence of the phenyl group significantly lowers the pKa of the carboxylic acid groups (pKa1 = 2.58) and dramatically alters its thermal and kinetic behavior [1]. For industrial and laboratory procurement, phenylmalonic acid is prioritized over simpler analogs when a process requires precise alpha-functionalization, specific metal-ligand coordination geometries driven by pi-pi stacking, or highly accelerated decarboxylative transformations.

Substituting phenylmalonic acid with generic alternatives frequently leads to process failure or severe yield reduction. Using the parent compound, malonic acid, fails in applications requiring the steric bulk and electron-withdrawing nature of the phenyl ring, which are essential for lowering the activation energy of downstream decarboxylation[1]. Attempting to substitute with the downstream product, phenylacetic acid, eliminates the dual-carboxyl reactivity required for intermediate alpha-functionalization or the formation of specific metal-organic frameworks. Furthermore, while buyers often consider starting from the ester (diethyl phenylmalonate), hydrolyzing the ester to the free acid is notoriously difficult; the reaction is highly prone to premature decarboxylation unless strictly controlled below 30 °C, making direct procurement of the free acid advantageous for yield optimization[2].

Decarboxylation Kinetics Advantage vs. Malonic Acid

The electron-withdrawing phenyl group significantly destabilizes the malonate core during activation, leading to vastly accelerated decarboxylation kinetics. When activated by reagents such as N,N′-carbonyldiimidazole (CDI) at room temperature, the first-order rate constant for the thermal decarboxylation of phenylmalonic acid is approximately 100 times higher than that of unsubstituted malonic acid [1].

Evidence DimensionRelative decarboxylation rate constant
Target Compound DataPhenylmalonic acid (~100x relative rate)
Comparator Or BaselineMalonic acid (1x relative rate)
Quantified Difference~100-fold increase in decarboxylation rate
ConditionsRoom temperature, aqueous/solvent mixture with CDI activation

Allows chemists to execute decarboxylative cross-coupling and functionalization at significantly milder temperatures, protecting heat-sensitive substrates.

Acidity and Enolate Formation Profile

The phenyl substitution on the alpha-carbon alters the electronic environment, increasing the acidity of the compound compared to aliphatic baselines. Phenylmalonic acid exhibits a pKa1 of 2.58, which is notably more acidic than unsubstituted malonic acid (pKa1 = 2.90)[1]. This increased acidity facilitates easier deprotonation and stabilizes the resulting enolate or carboxylate species through resonance and inductive effects.

Evidence DimensionFirst dissociation constant (pKa1)
Target Compound DataPhenylmalonic acid (pKa1 = 2.58)
Comparator Or BaselineMalonic acid (pKa1 = 2.90)
Quantified Difference0.32 pKa unit difference (more than 2x more acidic in terms of [H+])
ConditionsAqueous solution, standard temperature

The lower pKa ensures more reliable and complete salt formation or enolate generation under milder basic conditions, improving reproducibility in complex syntheses.

Avoidance of Yield-Destroying Hydrolysis Steps

Industrial synthesis often weighs the procurement of diethyl phenylmalonate against phenylmalonic acid. However, converting the ester to the free acid requires hydrolysis that is highly susceptible to side reactions. Literature and patent data indicate that phenylmalonic acid readily decarboxylates to phenylacetic acid during neutralization and evaporation if temperatures exceed 30 °C[1]. Procuring the pre-formed acid eliminates this thermal bottleneck.

Evidence DimensionProcess yield retention during acid preparation
Target Compound DataDirect procurement of Phenylmalonic acid (100% retention of diacid form)
Comparator Or BaselineIn-house hydrolysis of Diethyl phenylmalonate (High risk of premature decarboxylation >30 °C)
Quantified DifferenceAvoidance of >25% potential yield loss to phenylacetic acid byproduct
ConditionsNeutralization and evaporation phases of ester hydrolysis

Procuring the free acid directly bypasses a highly temperature-sensitive hydrolysis step, drastically improving batch-to-batch consistency and overall API yield.

Structural Control in Coordination Polymers

In the synthesis of metal-organic frameworks (MOFs) and coordination polymers, the steric bulk and pi-system of phenylmalonic acid dictate specific topologies. Unlike simple aliphatic malonates that primarily form flexible 1D chains or simple grids, phenylmalonic acid's bulky phenyl ring and capacity for pi-pi stacking interactions (typically forming channels of ~6.6 × 3.5 Ų) force the assembly of rigid 2D sheets or complex 3D supramolecular networks when reacted with transition metals like Cu(II) or Co(II) [1].

Evidence DimensionSupramolecular network dimensionality and interactions
Target Compound DataPhenylmalonic acid (Enables pi-pi stacking and rigid 2D/3D topologies)
Comparator Or BaselineAliphatic malonic acids (Lack pi-pi interactions, prone to lower-dimensionality structures)
Quantified DifferenceIntroduction of pi-pi stacking interactions and ~6.6 × 3.5 Ų channel formation
ConditionsHydrothermal synthesis with transition metals (e.g., Cu, Co) and auxiliary N-donor ligands

Crucial for materials scientists requiring specific pore architectures and magnetic exchange pathways that cannot be achieved with standard aliphatic dicarboxylates.

Mild Decarboxylative Functionalization

Because of its ~100-fold faster decarboxylation rate compared to malonic acid, phenylmalonic acid is a highly efficient precursor for synthesizing alpha-arylated compounds via decarboxylative cross-coupling. It is particularly valuable when working with heat-sensitive substrates that would degrade under the harsh thermal conditions required for aliphatic malonate decarboxylation [1].

Direct API Precursor Procurement

In pharmaceutical manufacturing, starting directly with phenylmalonic acid rather than its diethyl ester eliminates a problematic hydrolysis step. This avoids premature thermal decarboxylation to phenylacetic acid, ensuring higher yields and stricter impurity profiles for critical API intermediates[2].

Advanced Coordination Polymer and MOF Synthesis

Phenylmalonic acid is highly sought after as an O-donor ligand in the construction of transition metal coordination polymers. Its specific pKa and the steric/electronic influence of the phenyl ring enable the formation of rigid 3D supramolecular architectures stabilized by pi-pi interactions, making it highly suitable for developing novel magnetic materials or porous frameworks for catalysis [3].

Physical Description

White odorless powder; [Alfa Aesar MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.04225873 g/mol

Monoisotopic Mass

180.04225873 g/mol

Heavy Atom Count

13

UNII

92EX195E1G

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2613-89-0

Wikipedia

RU78191

General Manufacturing Information

Propanedioic acid, 2-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types